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Compound of Interest

Compound Name: Tin(IV) chromate

CAS No.: 10101-75-4

Cat. No.: B13751816

Get Quote

A General Guide in the Absence of Specific Data for Tin(IV) Chromate Complexes

Disclaimer: Extensive literature searches did not yield specific Nuclear Magnetic Resonance

(NMR) studies on Tin(IV) chromate complexes. The following application notes and protocols

are therefore based on established principles and data from studies of other Tin(IV) complexes,

particularly organotin(IV) compounds. This document is intended to serve as a general guide

for researchers, scientists, and drug development professionals initiating NMR studies on

Tin(IV) complexes.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of Tin(IV) complexes in solution. It provides valuable information on the

coordination environment of the tin atom, ligand binding, and the overall molecular structure.

The key nuclei for NMR studies of Tin(IV) complexes are ¹H, ¹³C, and, most importantly, ¹¹⁹Sn.

¹H and ¹³C NMR spectra provide information about the organic ligands coordinated to the

Tin(IV) center. Chemical shift changes upon coordination can reveal the binding sites of the

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13751816#bc-rfq
https://www.benchchem.com/product/b13751816/docs?utm_src=pdf-body#application-notes-and-protocols-for-nmr-studies-of-tin-iv-complexes
https://www.benchchem.com/product/b13751816/docs?utm_src=pdf-body#application-notes-and-protocols-for-nmr-studies-of-tin-iv-complexes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13751816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ligand.

¹¹⁹Sn NMR is particularly informative as the chemical shift (δ) of the ¹¹⁹Sn nucleus is highly

sensitive to its coordination number and the electronic environment around the tin atom.[1]

This makes ¹¹⁹Sn NMR an indispensable tool for determining the geometry of Tin(IV)

complexes in solution.

Data Presentation: Quantitative NMR Data for Tin(IV)
Complexes
The following tables summarize typical NMR data for various classes of Tin(IV) complexes.

Note that these are representative values and the actual chemical shifts for a specific complex

will depend on the precise ligand environment, solvent, and temperature.

Table 1: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Tin(IV) Complexes with Different

Coordination Numbers.

Coordination
Number

Geometry
Typical ¹¹⁹Sn
Chemical Shift
Range (ppm)

Reference
Compound

4 Tetrahedral +200 to -60 Me₄Sn (δ = 0 ppm)

5 Trigonal bipyramidal -90 to -330 Not applicable

6 Octahedral -125 to -515 Not applicable

7
Pentagonal

bipyramidal
Varies Not applicable

Note: The chemical shift ranges can overlap, and interpretation should be done in conjunction

with other characterization data. The ¹¹⁹Sn chemical shift is referenced to tetramethyltin

(Me₄Sn).

Table 2: Representative ¹H and ¹³C NMR Data for Ligands in Organotin(IV) Complexes.
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Ligand Type Moiety
Typical ¹H
Chemical Shift
(ppm)

Typical ¹³C
Chemical Shift
(ppm)

Notes

Alkyl (e.g., Butyl) α-CH₂ 1.5 - 1.7 27 - 29

Protons and

carbons closer to

the tin atom are

more deshielded.

β-CH₂ 1.2 - 1.4 26 - 28

γ-CH₂ 0.8 - 1.0 13 - 14

δ-CH₃ 0.8 - 0.9 13 - 14

Phenyl Ortho-H 7.5 - 7.8 137 - 139

Coordination can

lead to downfield

shifts of ligand

signals.

Meta-H 7.2 - 7.4 128 - 130

Para-H 7.2 - 7.4 128 - 130

Carboxylate -COO- - 170 - 180

The chemical

shift of the

carboxylate

carbon is

sensitive to the

coordination

mode

(monodentate vs.

bidentate).[2]

Schiff Base -CH=N- 8.0 - 9.0 160 - 170 A downfield shift

of the imine

proton and

carbon upon

coordination is

indicative of

nitrogen
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coordination to

the tin center.[3]

Experimental Protocols
The following are generalized protocols for the NMR analysis of Tin(IV) complexes.

Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

Tin(IV) complex

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆)

5 mm NMR tubes

Vortex mixer

Pipettes

Cotton wool or syringe filter

Protocol:

Weighing: Accurately weigh 5-20 mg of the Tin(IV) complex into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The

choice of solvent is critical as it can influence the coordination sphere of the tin complex.[4]

Mixing: Vortex the sample until the complex is fully dissolved. Gentle warming may be

necessary for some complexes, but care should be taken to avoid decomposition.

Filtering: If the solution contains any particulate matter, filter it through a small plug of cotton

wool in a Pasteur pipette or a syringe filter directly into a clean, dry NMR tube.
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Capping: Cap the NMR tube securely. If the sample is air- or moisture-sensitive, the entire

preparation should be carried out in an inert atmosphere (e.g., in a glovebox).

NMR Data Acquisition
The following are typical parameters for acquiring ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. These may

need to be optimized for specific instruments and samples.

Table 3: General NMR Instrument Parameters for Tin(IV) Complexes.

Parameter ¹H NMR ¹³C NMR ¹¹⁹Sn NMR

Spectrometer

Frequency
300-600 MHz 75-150 MHz 111-223 MHz

Pulse Program Standard single pulse
Standard single pulse

with proton decoupling

Standard single pulse

with proton decoupling

Acquisition Time 2-4 s 1-2 s 0.5-1 s

Relaxation Delay (d1) 1-5 s 2-5 s 1-5 s

Number of Scans 8-64 1024-4096 2048-16384 or more

Spectral Width 10-15 ppm 200-250 ppm
1000-2000 ppm (or

wider)

Reference TMS (internal) TMS (internal) Me₄Sn (external)

¹¹⁹Sn NMR Considerations: The ¹¹⁹Sn nucleus has a wide chemical shift range and can

exhibit broad lines. A larger spectral width may be necessary. Due to its lower natural

abundance and gyromagnetic ratio compared to ¹H, a larger number of scans is typically

required to achieve a good signal-to-noise ratio.

Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a newly

synthesized Tin(IV) complex using NMR spectroscopy.
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Synthesis & Purification

NMR Analysis

Data Analysis & Structure Elucidation
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Analyze ¹H Spectrum
(Ligand Protons, Coupling)

Analyze ¹³C Spectrum
(Ligand Carbons)

Analyze ¹¹⁹Sn Spectrum
(Coordination Number)

Elucidate Structure
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Caption: General workflow for the NMR characterization of Tin(IV) complexes.

Interpreting ¹¹⁹Sn NMR Data
The following decision tree provides a simplified guide for interpreting ¹¹⁹Sn NMR chemical

shifts in terms of the coordination number of the Tin(IV) center.
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Obtain ¹¹⁹Sn Chemical Shift (δ)

δ > -60 ppm -60 > δ > -330 ppm δ < -330 ppm

Likely 4-Coordinate
(Tetrahedral)

Likely 5-Coordinate
(Trigonal Bipyramidal)

Likely 6-Coordinate
(Octahedral)

Click to download full resolution via product page

Caption: Decision tree for interpreting ¹¹⁹Sn NMR chemical shifts.

Applications in Drug Development
Organotin(IV) complexes have been investigated for their potential as therapeutic agents,

including anticancer and antimicrobial applications. NMR spectroscopy plays a crucial role in

these studies by:

Confirming Structure-Activity Relationships: By accurately determining the structure of the

synthesized complexes, NMR helps in understanding how molecular geometry influences

biological activity.

Studying Solution Behavior: NMR can be used to assess the stability of Tin(IV) complexes in

biological media and to study their interactions with biomolecules such as proteins and DNA.

The development of new Tin(IV)-based drugs relies heavily on a thorough understanding of

their chemistry, and NMR spectroscopy is a cornerstone of this characterization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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